1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with the spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction system is typically aqueous, and hydroxyhalide formation is a common side reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic synthesis, where the reaction conditions are optimized to maximize yield and minimize side reactions. The use of vanadium chloroperoxidase as a catalyst has been reported to be effective in this process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of ethers or other substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy and methoxy groups can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and oxidation-reduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene
- 2-Bromo-1-isopropoxy-4-isopropylbenzene
Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H17BrO2 |
---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
1-(2-bromo-1-propan-2-yloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI-Schlüssel |
XLGSAAJQWFTTRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CBr)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.